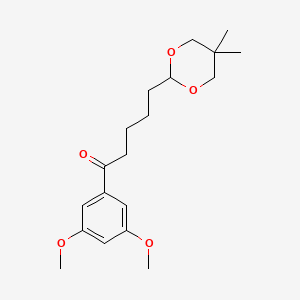

3',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (DMPV) is an organic compound with a molecular weight of 262.37 g/mol. DMPV is a member of the class of compounds known as phenones, which are characterized by a carbonyl group attached to an aromatic ring. DMPV is a white powder at room temperature and is soluble in both organic and aqueous solvents. It is a stable compound and can be stored at room temperature.

Aplicaciones Científicas De Investigación

1. Applications in Solar Cell Technology

The compound has been utilized in the synthesis of new monomers for the directional stepwise synthesis of oligophenylenevinylenes (OPVs). These OPVs were then tested as active materials in photovoltaic cells, achieving conversion efficiencies in the range of 0.5-1% in blends with the soluble C(60) derivative PCBM (Jørgensen & Krebs, 2005).

2. Role in Synthesizing Naphthyridines

The compound has been used in the regioselective metalation of ortho-aminopicolines, leading to the synthesis of naphthyridines. This process involves the lithiation of the ortho-methyl group and reaction with 2,2-diethoxyacetophenone followed by acid-catalyzed cyclization (Straub, 1993).

3. Synthesis and Characterization of Novel Compounds

The compound has been involved in the synthesis of new chemical structures, such as 5,6-Dimethoxy- N -[( R )-4-methoxy-2- (prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7 b -tetrahydrocyclopropa[ c ]chromene-7 b -carboxamide. This involved complex processes like etherification, oximation, and Beckmann rearrangement, contributing to the development of new chemical entities (Chen, Ye, & Hu, 2012).

4. Development of Anti-Inflammatory Agents

In pharmaceutical research, the compound was used in the synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, which showed significant anti-inflammatory activity in mice. This research is a stepping stone towards developing novel anti-inflammatory drugs (Li et al., 2008).

5. Investigations in Catalysis and Organic Synthesis

The compound has been studied for its role in various catalytic and organic synthesis processes. This includes its use in heterogeneously catalyzed condensations of glycerol to cyclic acetals, exploring its potential as a catalyst in renewable chemical processes (Deutsch, Martin, & Lieske, 2007).

Propiedades

IUPAC Name |

1-(3,5-dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O5/c1-19(2)12-23-18(24-13-19)8-6-5-7-17(20)14-9-15(21-3)11-16(10-14)22-4/h9-11,18H,5-8,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWCQJNGYYDHTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC(=C2)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646027 |

Source

|

| Record name | 1-(3,5-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone | |

CAS RN |

898756-23-5 |

Source

|

| Record name | 1-(3,5-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1360714.png)

![7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360715.png)

![8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1360716.png)

![4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1360717.png)

![5-[4-(N,N-Diethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1360718.png)

![6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1360719.png)